动力蛋白
描述
科学研究应用
化学: 激肽酶被用作多肽合成、折叠和稳定性研究中的模型肽。 其明确定义的序列使其成为研究不同条件下肽行为的理想候选者 .
生物学: 在生物学研究中,激肽酶因其在组胺释放和炎症反应中的作用而受到研究。 它作为一种工具来了解组胺介导的过程和过敏反应的机制 .
医学: 激肽酶释放组胺的能力对研究过敏反应和开发抗炎药物具有意义。 它还在探索其在涉及组胺失调的疾病中的潜在治疗应用 .
准备方法
合成路线和反应条件: 激肽酶通常通过固相多肽合成 (SPPS) 合成,该方法允许将氨基酸依次添加到正在生长的肽链中。该过程涉及以下步骤:
第一个氨基酸的连接: 到固体树脂上。
脱保护: 氨基酸的N端。
偶联: 使用HBTU或DIC等活化剂偶联下一个氨基酸。
重复: 脱保护和偶联循环,直到获得所需的肽序列。
裂解: 将肽从树脂上裂解并最终脱保护.
工业生产方法: 激肽酶的工业生产涉及大规模SPPS,利用自动肽合成仪以确保高产率和纯度。 该工艺针对效率和成本效益进行了优化,通常采用高通量纯化技术,如高效液相色谱 (HPLC) 来分离最终产物 .
化学反应分析
反应类型: 激肽酶会经历各种化学反应,包括:
氧化: 激肽酶可以被氧化,特别是在酪氨酸和组氨酸残基处,导致形成活性氧物质。
还原: 还原反应可能发生在二硫键(如果存在)处,尽管激肽酶通常不含半胱氨酸残基。
常见试剂和条件:
氧化剂: 过氧化氢、过酸。
还原剂: 二硫苏糖醇 (DTT)、三 (2-羧乙基) 膦 (TCEP)。
取代试剂: 氨基酸衍生物、HBTU等偶联剂.
作用机制
激肽酶主要通过释放肥大细胞中的组胺发挥作用。该肽与肥大细胞表面上的特定受体结合,触发一系列细胞内事件,导致组胺释放。 该过程涉及激活G蛋白偶联受体 (GPCR) 和随后的信号通路,最终导致肥大细胞脱颗粒和组胺释放到周围组织中 .
相似化合物的比较
类似化合物:
神经降压素: 与激肽酶具有序列同源性,并具有类似的组胺释放特性.
强啡肽: 一种阿片类肽,在组胺释放方面的效力相当.
血管紧张素: 另一种与血压调节相关的结构和生物活性类似的肽.
独特性: 激肽酶在其特定序列和强大的组胺释放活性方面是独一无二的。与神经降压素不同,激肽酶的效力较低,但在生物学效应方面仍然很重要。 其独特的序列允许在组胺介导的过程和炎症反应中进行目标研究 .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H85N17O11/c1-6-32(4)45(57)52(81)66-33(5)46(75)67-38(15-10-22-63-55(58)59)47(76)68-39(16-11-23-64-56(60)61)48(77)71-42(28-36-29-62-30-65-36)53(82)73-24-12-17-44(73)51(80)70-41(27-35-18-20-37(74)21-19-35)49(78)69-40(26-34-13-8-7-9-14-34)50(79)72-43(54(83)84)25-31(2)3/h7-9,13-14,18-21,29-33,38-45,74H,6,10-12,15-17,22-28,57H2,1-5H3,(H,62,65)(H,66,81)(H,67,75)(H,68,76)(H,69,78)(H,70,80)(H,71,77)(H,72,79)(H,83,84)(H4,58,59,63)(H4,60,61,64)/t32-,33-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANUJGMSOSQAAY-IHXGQVBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(C)C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H85N17O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00145667 | |
Record name | Kinetensin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00145667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1172.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Kinetensin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012988 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
103131-69-7 | |
Record name | Kinetensin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103131697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kinetensin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00145667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Kinetensin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012988 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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